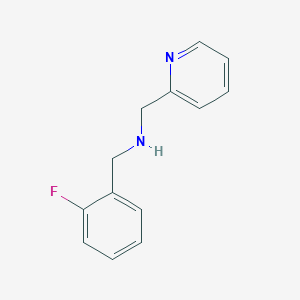

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine

描述

Significance of Amine Scaffolds in Synthetic and Medicinal Chemistry

Amine functional groups are fundamental building blocks in medicinal chemistry, found in a vast array of natural products, drugs, and agrochemicals. nih.gov The nitrogen atom's lone pair of electrons makes amines both basic and nucleophilic, allowing them to participate in a wide variety of chemical reactions and to form crucial interactions with biological targets like enzymes and receptors. scbt.com

The versatility of the amine scaffold allows for the construction of large and diverse molecular libraries. nih.gov Synthetic strategies such as reductive amination provide a powerful and high-yield method for creating primary, secondary, and tertiary amines. studylib.net This reaction, which involves the formation of an intermediate imine from an aldehyde and an amine followed by reduction, is a cornerstone in constructing the C-N bonds that are central to many biologically active compounds. studylib.net The prevalence of the amine motif is evident in its incorporation into drugs across virtually all therapeutic areas. smolecule.com

Strategic Incorporation of Fluorine into Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. wipo.int It is estimated that approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom. google.comchemicalbook.com The unique properties of fluorine, being the most electronegative element and having a size similar to hydrogen, allow it to profoundly influence a molecule's characteristics without adding significant steric bulk. wipo.int

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the drug's duration of action. google.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to dissolve in fats, which may enhance its absorption and ability to cross cell membranes. google.comnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with its biological target. nih.gov

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for optimal binding to a receptor or enzyme active site.

These modifications can collectively improve a drug's efficacy, pharmacokinetics, and safety profile. wipo.int

Overview of the N-(2-Fluorobenzyl)pyridin-2-ylmethanamine Structural Class

N-(2-Fluorobenzyl)pyridin-2-ylmethanamine belongs to a broader class of pyridin-2-yl-methylamine derivatives that have been systematically investigated for their potential as therapeutic agents. A significant body of research on this structural class is detailed in patent literature, which describes the synthesis and potential applications of these compounds. wipo.intgoogle.com

These derivatives were designed to interact with central nervous system receptors. Specifically, research has shown that compounds in this class can act as agonists for the 5-HT₁ₐ receptor, a subtype of serotonin (B10506) receptor. google.com This activity makes them promising candidates for the development of medicines such as antidepressants and analgesics. google.com

The general synthetic pathway to access this class of compounds often involves the reductive amination of a pyridine-2-carboxaldehyde with a substituted benzylamine (B48309). google.comgoogle.com By varying the substitution patterns on both the pyridine (B92270) and the benzyl (B1604629) rings, chemists can create a library of related compounds to optimize biological activity. The specific compound, N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, incorporates a fluorine atom at the ortho-position of the benzyl ring, a strategic placement intended to modulate its physicochemical and pharmacological properties. google.com

Interactive Data Table: Properties of (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine

| Property | Value |

| Chemical Name | N-(2-Fluorobenzyl)pyridin-2-ylmethanamine |

| CAS Number | 724757-67-9 |

| Molecular Formula | C₁₃H₁₃FN₂ |

| Synonyms | This compound, N-(2-Fluorobenzyl)-1-(pyridin-2-yl)methanamine |

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEUSIGXIJBZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Fluorobenzyl Pyridin 2 Ylmethanamine and Analogous Compounds

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines. organic-chemistry.org This process is particularly well-suited for the synthesis of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine by coupling pyridin-2-ylmethanamine (B45004) with 2-fluorobenzaldehyde (B47322).

The cornerstone of reductive amination is a two-step sequence that occurs in a single pot. libretexts.org First, a primary amine, such as pyridin-2-ylmethanamine, undergoes a condensation reaction with an aldehyde, in this case, 2-fluorobenzaldehyde. This reaction forms a Schiff base, or imine, intermediate. The direct reaction of a carboxylic acid with an amine can be challenging as the basic amine may deprotonate the acid; however, heating the resulting ammonium (B1175870) carboxylate salt above 100°C can drive off water to form an amide, which can then be reduced. libretexts.org

Following the formation of the imine, a reducing agent is introduced to reduce the C=N double bond to a C-N single bond, yielding the final secondary amine product. libretexts.org A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. organic-chemistry.orglibretexts.org

Interactive Data Table: Common Reducing Agents in Reductive Amination

| Reducing Agent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | A common, mild reducing agent. organic-chemistry.orglibretexts.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6 | Selective for imines in the presence of carbonyls. libretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane, Acetic Acid | Mild and effective, often used for a wide range of substrates. organic-chemistry.org |

This approach is advantageous as it prevents the over-alkylation that can plague other methods. tminehan.com

An alternative strategy involves the use of cyanohydrin intermediates. Cyanohydrins are formed by the reaction of an aldehyde or ketone with a cyanide source, resulting in a molecule containing both a hydroxyl and a nitrile group on the same carbon. wikipedia.orgfiveable.me These versatile intermediates are precursors to various functional groups, including α-hydroxy acids and β-amino alcohols. youtube.com

In the context of synthesizing compounds like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, a cyanohydrin derived from 2-fluorobenzaldehyde can be used. The cyanohydrin can then react with pyridin-2-ylmethanamine in a reductive environment. For example, a patented synthesis method describes reacting a cyanohydrin with a pyridin-2-yl-methylamine in the presence of a reducing agent like sodium cyanoborohydride to directly yield the target N-alkylated amine. google.com This pathway leverages the cyanohydrin as a stable, activated form of the aldehyde.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Pyridine (B92270) Derivatization

While N-(2-Fluorobenzyl)pyridin-2-ylmethanamine itself has a fluorinated benzyl (B1604629) moiety, the synthesis of analogs with fluorine on the pyridine ring often employs Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. researchgate.netnih.gov

The reactivity of halopyridines in SNAr reactions is significantly influenced by the halogen, with fluoropyridines being much more reactive than their chloro- or bromo- counterparts. nih.gov The high electronegativity of fluorine activates the ring for substitution. This strategy can be used to synthesize fluorinated pyridine precursors which can then be further functionalized. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via SNAr. mdpi.comresearchgate.net

Photochemical conditions can dramatically alter the outcome of nucleophilic substitution reactions on aromatic rings. youtube.com Unlike thermal reactions, which are governed by the ground-state electronic distribution, photosubstitution reactions proceed through an electronically excited state. This can lead to substitution at positions that are unreactive under thermal conditions. youtube.com For example, in substituted nitroaromatics, photochemical nucleophilic substitution may favor displacement of a group meta to the nitro group, whereas thermal reactions favor para displacement. youtube.com Research into the photochemical reactions of fluorinated pyridines has shown diverse and competing reaction pathways, including C-F and C-H bond activation, when reacted with transition-metal complexes. acs.org

Alkylation Reactions Utilizing Halide Precursors

Direct N-alkylation using a halide precursor is one of the most fundamental methods for forming C-N bonds. wikipedia.org In this approach, pyridin-2-ylmethanamine, acting as a nucleophile, displaces a halide from an electrophilic partner like 2-fluorobenzyl bromide in a classic SN2 reaction. tminehan.comucalgary.ca

The primary drawback of this method is the potential for overalkylation. masterorganicchemistry.com The product, N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, is a secondary amine and is itself nucleophilic. It can compete with the starting primary amine for the remaining 2-fluorobenzyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. ucalgary.ca This often results in a mixture of products, reducing the yield of the desired secondary amine. ucalgary.ca Using a large excess of the starting amine can help to favor mono-alkylation. tminehan.com

Interactive Data Table: Halide Leaving Group Reactivity in SN2 Reactions

| Halide Precursor | General Formula | Relative Reactivity | Notes |

|---|---|---|---|

| Benzyl Iodide | R-I | Highest | Iodide is an excellent leaving group, leading to faster reaction rates. |

| Benzyl Bromide | R-Br | High | Bromide is a very good leaving group, commonly used in synthesis. |

| Benzyl Chloride | R-Cl | Moderate | Chloride is a good leaving group, but less reactive than bromide or iodide. |

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Amine Synthesis

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition-metal-catalyzed cross-coupling reactions. These methods have become reliable for preparing aromatic amines. nih.gov The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple an aryl halide or pseudohalide with an amine. nih.gov

This methodology could be applied to synthesize N-(2-Fluorobenzyl)pyridin-2-ylmethanamine by coupling 2-fluorobenzyl halide with pyridin-2-ylmethanamine, or alternatively, by coupling an appropriately functionalized pyridine (e.g., 2-(halomethyl)pyridine) with 2-fluoroaniline. These reactions typically require a palladium or copper catalyst, a suitable ligand (e.g., a phosphine), and a base. nih.govnih.gov Transition metal catalysis offers high efficiency and functional group tolerance, often overcoming the limitations of classical methods. nih.gov

Interactive Data Table: Catalysts in C-N Cross-Coupling Reactions

| Catalyst Type | Metal Center | Common Ligands | Application |

|---|---|---|---|

| Buchwald-Hartwig Catalysts | Palladium (Pd) | Phosphine-based (e.g., BINAP, XPhos) | Coupling of aryl/vinyl halides/triflates with amines. nih.gov |

| Ullmann Condensation Catalysts | Copper (Cu) | Phenanthroline, Diamines | Coupling of aryl halides with amines, often requiring higher temperatures. |

Synthesis of Related Pyridin-2-ylmethylamine Derivatives

The synthesis of pyridin-2-ylmethylamine derivatives is a significant area of research, largely due to their utility as versatile ligands in coordination chemistry and as core structures in pharmacologically active compounds. unipd.itresearchgate.net Methodologies for preparing these compounds, particularly N-substituted derivatives analogous to N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, primarily involve two key strategies: reductive amination and direct N-alkylation of the primary amine, 2-(aminomethyl)pyridine (also known as 2-picolylamine).

A prevalent and effective method for synthesizing N-substituted pyridin-2-ylmethylamine derivatives is reductive amination. google.comgoogle.com This reaction typically involves the condensation of 2-(aminomethyl)pyridine or a substituted variant with an appropriate aldehyde or ketone to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of the reaction. While various reducing agents can be employed, sodium cyanoborohydride (NaBH₃CN) is frequently used due to its mild nature and its selectivity in reducing the protonated imine intermediate over the carbonyl starting material. google.comkoreascience.kr

An alternative approach involves the direct N-alkylation of 2-(aminomethyl)pyridine with a suitable alkyl halide. researchgate.net This method relies on the nucleophilic character of the primary amine to displace a leaving group on the alkylating agent. The reaction conditions, such as the choice of solvent and base, can be optimized to favor mono-alkylation and minimize the formation of the di-alkylated tertiary amine byproduct. chemrxiv.org

One patented methodology describes a novel process for preparing pyridin-2-yl-methylamine derivatives through the reductive amination of cyanohydrins. google.com This approach allows for the creation of more complex structures. For instance, the reaction of a cyanohydrin with a pyridin-2-yl-methylamine in a reducing medium, often using sodium cyanoborohydride, yields the target amine derivative. google.comgoogle.com The reaction is advantageously carried out at room temperature. To prevent side reactions, particularly the complexation of cyanide ions, metal salts like iron sulfate (B86663) (FeSO₄·7H₂O) can be added to the reaction mixture. google.comgoogle.com

The synthesis of di(2-picolyl)amine (DPA), a compound with two pyridylmethyl groups attached to a central nitrogen, often starts with the reaction of 2-aminomethylpyridine and pyridine-2-carbaldehyde. polimi.it This forms an N-(2-pyridylmethyl)-2-pyridylmethanimine, which is subsequently reduced to yield the secondary amine, DPA. polimi.it This foundational structure can then be further functionalized.

More complex derivatives have been synthesized for various applications, including as potential 5-HT1A receptor agonists. nih.gov In these syntheses, a substituted pyridin-2-ylmethylamine moiety is attached to a larger molecular scaffold, often through reductive amination. For example, 3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone was synthesized as part of a series to improve oral bioavailability and agonist activity. nih.gov

Below are tables summarizing various synthetic approaches to pyridin-2-ylmethylamine derivatives found in the literature.

| Amine Reactant | Carbonyl/Cyanohydrin Reactant | Reducing Agent | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| (6-methyl-amino-5-methylpyridin-2-yl)methylamine | [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]-hydroxyacetonitrile | Sodium cyanoborohydride (NaBH₃CN) | Methanol, Room Temp, 4h, FeSO₄·7H₂O added | Substituted Piperidinyl-methyl-(pyridin-2-ylmethyl)-amine | 78% | google.com |

| 2-aminomethylpyridine | Pyridine-2-carbaldehyde | Not specified (reduction of isolated imine) | Two-step: 1. Imine formation; 2. Reduction | Di(2-picolyl)amine | Not specified | polimi.it |

| Ammonia | Ketone or Aldehyde | NaBH₃CN or H₂/Catalyst | General reductive amination | Primary Amine | Not specified | youtube.com |

| Primary Amine | Ketone or Aldehyde | NaBH₃CN or H₂/Catalyst | General reductive amination | Secondary Amine | Not specified | youtube.com |

| Amine Reactant | Alkylating Agent | Catalyst/Base | Key Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | Benzyl alcohol | Ruthenium(II) complexes, KOtBu | Neat, 120 °C | N-benzyl-2-aminopyridine | 100% | researchgate.net |

| Anilines | Benzylic alcohols | Pyridine (as hydrogen shuttle) | Transition-metal-free, borrowing hydrogen conditions | N-alkylated anilines | Not specified | rsc.org |

| N-aminopyridinium salt | Alkyl halides | Cs₂CO₃ | CH₃CN | Secondary Amine (after depyridylation) | Self-limiting monoalkylation | chemrxiv.org |

Advanced Spectroscopic and Chromatographic Characterization of N 2 Fluorobenzyl Pyridin 2 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected spectrum for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine would feature distinct signals for the aromatic protons on both the pyridine (B92270) and fluorobenzyl rings, as well as the aliphatic methylene (B1212753) protons and the amine proton.

The four protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-8.6 ppm) due to the electron-withdrawing nature of the nitrogen atom. The proton adjacent to the nitrogen (at C6) would be the most deshielded. The four protons on the 2-fluorobenzyl ring would also resonate in the aromatic region (approximately δ 7.0-7.4 ppm), with their multiplicities complicated by both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

Two key singlets, each integrating to two protons, are anticipated for the two methylene (-CH₂-) groups connecting the aromatic rings to the central nitrogen atom. These would likely appear in the range of δ 3.8-4.0 ppm. A broad, exchangeable signal corresponding to the secondary amine (N-H) proton is also expected, which would typically disappear upon the addition of a deuterated solvent like D₂O.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.55 | d | ~4.8 | Pyridine H6 |

| ~7.65 | td | ~7.7, 1.8 | Pyridine H4 |

| ~7.30 | d | ~7.8 | Pyridine H3 |

| ~7.20 | ddd | ~7.5, 4.8, 0.9 | Pyridine H5 |

| ~7.35-7.10 | m | - | Fluorobenzyl H3', H4', H5', H6' |

| ~3.90 | s | - | Pyridinyl -CH₂- |

| ~3.85 | s | - | Benzyl (B1604629) -CH₂- |

| Variable | br s | - | N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy maps the carbon framework of a molecule. For N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, thirteen distinct signals are expected, corresponding to the thirteen unique carbon atoms. The spectrum is significantly influenced by the presence of the fluorine atom, which couples with nearby carbon nuclei, resulting in characteristic splitting patterns.

The carbon atom directly bonded to the fluorine (C2') is expected to show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Adjacent carbons (C1' and C3') will exhibit smaller two-bond couplings (²JCF), also appearing as doublets. The carbons of the pyridine ring will appear in their characteristic regions, with C2 and C6 being the most downfield. The two methylene carbons (-CH₂-) are expected to resonate in the aliphatic region, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment |

| ~161 | d, ¹JCF ≈ 245 | Fluorobenzyl C2' |

| ~159 | s | Pyridine C2 |

| ~149 | s | Pyridine C6 |

| ~136 | s | Pyridine C4 |

| ~131 | d, ³JCF ≈ 8 | Fluorobenzyl C4' |

| ~129 | d, ³JCF ≈ 4 | Fluorobenzyl C6' |

| ~127 | d, ²JCF ≈ 15 | Fluorobenzyl C1' |

| ~124 | d, ⁴JCF ≈ 4 | Fluorobenzyl C5' |

| ~122 | s | Pyridine C5 |

| ~121 | s | Pyridine C3 |

| ~115 | d, ²JCF ≈ 21 | Fluorobenzyl C3' |

| ~54 | s | Pyridinyl -CH₂- |

| ~48 | d, ³JCF ≈ 5 | Benzyl -CH₂- |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Moiety Analysis

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. wikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clean spectra with a wide chemical shift range, making it very sensitive to the local electronic environment. wikipedia.orghuji.ac.il

For N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzyl ring. This signal's chemical shift would be characteristic of an aryl fluoride (B91410), typically in the range of -110 to -120 ppm relative to a CFCl₃ standard. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (ortho and meta hydrogens). This technique is exceptionally useful for confirming the presence and position of the fluorine atom within the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The molecular formula of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is C₁₃H₁₃FN₂. Its calculated monoisotopic mass is approximately 216.1114 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216.

The fragmentation of this molecule is predictable based on the stability of the resulting carbocations. The most prominent fragmentation pathways involve cleavage of the C-N bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orglibretexts.org This would lead to two major fragments:

Fluorobenzyl cation : Cleavage of the N-CH₂(benzyl) bond would generate a stable fluorobenzyl cation at m/z 109.

Pyridylmethyl fragment : Cleavage of the N-CH₂(pyridinyl) bond would lead to a fragment related to the pyridin-2-ylmethyl moiety, likely resulting in a prominent ion at m/z 92 or 93.

These characteristic fragments are crucial for confirming the identity of the compound. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion Formula | Identity |

| 216 | [C₁₃H₁₃FN₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation (base peak) |

| 93 | [C₆H₇N₂]⁺ | [M - C₇H₆F]⁺ |

| 92 | [C₆H₆N]⁺ | Pyridylmethyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is expected to exhibit several characteristic absorption bands. The N-H stretch of the secondary amine should appear as a weak to medium band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹. The presence of the two aromatic rings (pyridine and fluorobenzene) will give rise to characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is anticipated in the 1200-1250 cm⁻¹ range.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Secondary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1580 - 1610 | C=C / C=N Stretch | Aromatic Rings |

| 1450 - 1500 | C=C / C=N Stretch | Aromatic Rings |

| 1200 - 1250 | C-F Stretch | Aryl Fluoride |

| 1100 - 1150 | C-N Stretch | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.

N-(2-Fluorobenzyl)pyridin-2-ylmethanamine contains two chromophores: the pyridine ring and the 2-fluorobenzene ring. The spectrum is expected to show absorptions characteristic of π → π* transitions within these aromatic systems. Pyridine typically exhibits a strong absorption band around 250-260 nm. libretexts.orgresearchgate.net Similarly, fluorobenzene (B45895) shows absorption maxima in the 260-270 nm region. uwosh.edunist.gov Due to the presence of both rings, the UV-Vis spectrum of the target molecule would likely show a broad absorption band or multiple overlapping bands in the 250-270 nm range, representing the electronic transitions of both aromatic moieties.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed information on bond lengths, bond angles, and torsion angles. For a molecule like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, a single-crystal X-ray diffraction study would yield a wealth of structural data, crucial for understanding its conformational preferences and intermolecular interactions in the solid state.

While specific crystallographic data for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is not extensively published in publicly accessible literature, the analysis of structurally related pyridine-amine compounds provides a strong precedent for the expected outcomes of such a study. For instance, studies on similar molecules reveal detailed insights into their crystal packing and hydrogen bonding networks. nih.govresearchgate.net In a hypothetical crystallographic analysis of the title compound, one would anticipate the determination of the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice.

Below is an illustrative data table summarizing the kind of crystallographic information that would be obtained from an X-ray diffraction experiment on a suitable single crystal of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine.

Table 1: Hypothetical X-ray Crystallographic Data for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₃H₁₃FN₂ |

| Formula Weight | 216.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.12 Å |

| b | 14.56 Å |

| c | 7.89 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1125.4 ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 5600 |

| Independent Reflections | 2500 |

| R-factor | 0.045 |

High-Resolution Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used methods for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. The development of a robust HPLC method for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is essential for determining its purity with a high degree of accuracy.

A typical HPLC method for a compound of this nature would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The inclusion of a buffer, such as formic acid or ammonium (B1175870) acetate, in the mobile phase can improve peak shape and resolution, particularly for amine-containing compounds.

Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance. For N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, the presence of the pyridine and fluorobenzyl aromatic rings would result in significant UV absorbance, likely in the range of 254-270 nm. The retention time of the compound under specific chromatographic conditions is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis.

The following table outlines a potential HPLC method for the analysis of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine.

Table 2: Illustrative HPLC Method Parameters for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine

| Parameter | Description |

|---|---|

| Instrumentation | |

| System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) |

| Chromatographic Conditions | |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Expected Results |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of chemical mixtures. It plays a crucial role in the preliminary assessment of compound purity, monitoring reaction progress, and in the development of more complex chromatographic methods like column chromatography and HPLC.

In a typical TLC analysis of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is often used. The ratio of these solvents can be adjusted to optimize the separation.

After development, the separated spots are visualized. Since the title compound contains chromophores, it can be visualized under UV light (typically at 254 nm). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and is characteristic of a compound in a given solvent system.

Table 3: Representative TLC Analysis Parameters for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine

| Parameter | Description |

|---|---|

| Plate | |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Development | |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Chamber | Saturated with mobile phase vapor |

| Visualization | |

| Method | UV light at 254 nm |

| Expected Results |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine |

| N-(2-Fluorobenzyl)pyridin-2-ylmethanamine |

| N-(Pyridin-2-ylmethyl)pyridin-2-amine |

Chemical Reactivity and Derivatization Strategies for N 2 Fluorobenzyl Pyridin 2 Ylmethanamine

Reactivity Profiles of the Amine Functionality

The secondary amine in N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is a key center of reactivity. The nitrogen atom possesses a lone pair of electrons, which makes it both basic and nucleophilic. uomustansiriyah.edu.iq This dual reactivity allows the amine to participate in a wide range of chemical reactions.

Basicity : Like typical secondary amines, the nitrogen atom can accept a proton from an acid to form a tertiary ammonium (B1175870) salt. The basicity is influenced by the electronic effects of the attached benzyl (B1604629) and pyridinylmethyl groups. While alkyl groups are generally electron-donating and increase basicity, the aromatic rings can withdraw electron density, potentially making it a weaker base than simple dialkylamines. uomustansiriyah.edu.iqlamission.edu

Nucleophilicity : The lone pair of electrons enables the amine to act as a nucleophile, attacking electron-deficient centers. youtube.com This leads to several important classes of reactions:

Alkylation : Reaction with alkyl halides can occur to form a quaternary ammonium salt, although this is less common with sterically hindered secondary amines.

Acylation : The amine readily reacts with acyl halides, anhydrides, or esters to form stable amide derivatives. This is a common strategy for protecting the amine group or for introducing new functional moieties.

Reaction with Carbonyls : It can react with aldehydes and ketones. With primary amines, this would typically form an imine; with a secondary amine like this one, the reaction can lead to the formation of an enamine if an α-proton is available on the carbonyl compound. youtube.com

The chemistry of the amine is central to its function, serving as the primary site for acid-base interactions and a wide array of nucleophilic substitution and addition reactions. uomustansiriyah.edu.iq

Chemical Transformations Involving the Fluorobenzyl Moiety

The 2-fluorobenzyl group contributes its own set of reactive properties to the molecule. The fluorine atom and the benzene (B151609) ring are the principal sites for chemical transformations.

Aromatic Ring Reactivity : The benzene ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the large benzylamine (B48309) substituent is an ortho-, para-director and activator. The substitution pattern will be a result of the combined steric and electronic effects of these two groups. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, though the latter may be complicated by reactions at the amine or pyridine (B92270) nitrogen.

Benzylic Position Reactivity : The methylene (B1212753) bridge (benzylic position) is activated by the adjacent aromatic ring. Under strong oxidizing conditions, such as with hot potassium permanganate, alkyl side-chains on a benzene ring can be oxidized to a carboxylic acid. libretexts.org

Fluorine Reactivity : The carbon-fluorine bond is very strong, making nucleophilic aromatic substitution to displace the fluoride (B91410) ion difficult. Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine, which are not present in this structure.

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine ring has a distinct electronic structure compared to benzene, which significantly alters its reactivity. The nitrogen atom is more electronegative than carbon, leading to a decrease in electron density within the ring, particularly at the 2, 4, and 6 positions. wikipedia.orguoanbar.edu.iq

Pyridine Nitrogen Reactivity : The nitrogen atom has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. wikipedia.org This makes the nitrogen basic (pKa of pyridinium (B92312) ion is ~5.25) and nucleophilic, behaving much like a tertiary amine. wikipedia.orgnih.gov It can be protonated by acids, alkylated by alkyl halides, and oxidized to form a pyridine-N-oxide. wikipedia.org

Electrophilic Substitution : The pyridine ring is strongly deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. uoanbar.edu.iq Reactions like nitration and sulfonation require vigorous conditions and substitution occurs primarily at the 3-position, which is the most electron-rich carbon. wikipedia.orgresearchgate.net Friedel-Crafts reactions are generally unsuccessful as the Lewis acid catalyst coordinates with the basic nitrogen, adding further deactivation. uoanbar.edu.iq

Nucleophilic Substitution : The electron-deficient nature of the ring, especially at the 2- and 4-positions, makes it susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov This reactivity is enhanced if a good leaving group is present on the ring. For instance, heating with sodium amide can introduce an amino group at the 2-position in a reaction known as the Chichibabin reaction. uoanbar.edu.iq

The table below summarizes the reactivity at different positions of the pyridine ring system.

| Position | Type of Reaction | Reactivity Level | Notes |

| N-1 | Protonation, Alkylation, Oxidation | High | Acts as a basic and nucleophilic center. |

| C-2 / C-6 | Nucleophilic Substitution | High | Electron-deficient positions, susceptible to attack by strong nucleophiles. |

| C-3 / C-5 | Electrophilic Substitution | Low | Occurs only under harsh conditions; least electron-deficient carbon positions. |

| C-4 | Nucleophilic Substitution | Moderate-High | Electron-deficient, but generally less reactive than the C-2 position for nucleophilic attack. |

Derivatization Techniques for Analytical Enhancement

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method, such as chromatography or spectroscopy. chromatographytoday.com For a molecule like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, derivatization typically targets the secondary amine to enhance its detectability.

In pre-column derivatization, the analyte is chemically modified before it is introduced into the chromatographic system, such as High-Performance Liquid Chromatography (HPLC). chromatographytoday.comthermofisher.com This is often done to attach a chromophore or fluorophore to the molecule, thereby improving its detection by UV-Visible or fluorescence detectors. thermofisher.com This can also improve the chromatographic behavior of the analyte. thermofisher.com

Several reagents are commonly used for the derivatization of secondary amines:

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) | APDS | Primary & Secondary Amines | Mass Spectrometry, UV |

Data compiled from multiple sources. thermofisher.comnih.govacademicjournals.org

The reaction with a reagent like FMOC-Cl involves the nucleophilic attack of the secondary amine on the chloroformate, resulting in the formation of a stable, highly fluorescent carbamate derivative, which can be detected at very low concentrations. thermofisher.com

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the chromatographic column but before detection. chromatographytoday.com This technique is advantageous when the derivatives are unstable or when excess reagent might interfere with the chromatography. chromatographytoday.com It requires additional hardware, including a reagent pump and a reaction coil or chamber where the column effluent and the derivatizing reagent are mixed. chromatographytoday.com

While less common than pre-column methods for simple signal enhancement, post-column reactions can be employed to generate a product with a strong spectroscopic response. For amines, reagents that form colored or fluorescent products are used. For example, although ninhydrin (B49086) is famously used for primary amino acids to produce a deep purple color (Ruhemann's purple), analogous chemistries can be applied. The goal is a rapid and complete reaction that converts the analyte into a derivative with significantly enhanced absorption or fluorescence, thereby lowering detection limits and improving selectivity.

Computational Chemistry and Molecular Modeling Studies of N 2 Fluorobenzyl Pyridin 2 Ylmethanamine

Density Functional Theory (DFT) Investigations of Electronic Structure and Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a widely used method for calculating the optimized geometry and electronic properties of molecules. mdpi.com For a molecule like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, DFT calculations could provide valuable information about its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons. Such studies would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G). mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. For N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Energy Gap (eV) | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is currently published.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is used to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different electrostatic potential values; typically, red indicates negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas). For N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, an MEP map would highlight the electronegative nitrogen and fluorine atoms as likely sites for electrophilic attack.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is particularly relevant for flexible molecules like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, which has several rotatable single bonds. By calculating the potential energy surface as a function of specific dihedral angles (torsional barriers), researchers can determine the preferred shapes of the molecule and the energy required to transition between them.

Quantum Chemical Predictions of Reactivity Descriptors

Quantum chemistry provides a range of "reactivity descriptors" that are derived from the electronic structure of a molecule. These descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are calculated from the HOMO and LUMO energies. They offer a quantitative measure of a molecule's reactivity and can be used to predict how it will behave in chemical reactions. While these descriptors are powerful predictive tools, their specific values for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine have not been reported in the literature.

Table 2: Common Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Value for N-(2-Fluorobenzyl)pyridin-2-ylmethanamine |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Electronegativity (χ) | -μ | Data not available |

| Electrophilicity Index (ω) | μ2 / 2η | Data not available |

Note: This table illustrates the definitions of common descriptors. No calculated values for the target compound are available.

Computational Approaches in Rational Ligand Design

The structural and electronic information obtained from computational studies is invaluable in the field of rational ligand design, a key component of drug discovery. ufl.edu By understanding how a molecule like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is shaped and how it distributes its charge, scientists can predict its potential to bind to biological targets like proteins or enzymes. Computational techniques such as molecular docking can be used to simulate the interaction between a ligand and a receptor, guiding the design of new molecules with improved binding affinity and specificity. The pyridine (B92270) and fluorobenzyl groups are common in medicinal chemistry, suggesting that N-(2-Fluorobenzyl)pyridin-2-ylmethanamine could serve as a scaffold in such design efforts. nih.gov

In Vitro Biological Target Interaction and Mechanistic Characterization of N 2 Fluorobenzyl Pyridin 2 Ylmethanamine Analogs

Receptor Binding Assays for Ligand-Target Affinity Determination

The affinity of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine analogs for various receptors is a critical determinant of their pharmacological profiles. High-throughput screening and detailed binding studies are employed to quantify these interactions.

Competitive Radioligand Binding Studies (e.g., Sigma Receptors, Cannabinoid Receptors)

Competitive radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," such as an N-(2-Fluorobenzyl)pyridin-2-ylmethanamine analog) to displace a radiolabeled ligand from its receptor. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.

Sigma (σ) Receptors: Sigma receptors, including the σ₁ and σ₂ subtypes, are targeted by various pyridine-containing ligands. researchgate.netnih.govnih.gov Studies on N-benzylpiperidine and pyridylpiperazine derivatives, which are structurally related to the core scaffold of interest, have demonstrated high affinity and selectivity for these receptors. For instance, certain polyfunctionalized pyridines exhibit Kᵢ values in the low nanomolar range for the human σ₁ receptor (hσ₁R), with significant selectivity over the σ₂ subtype. nih.gov The length of the linker connecting the N-benzylpiperidine motif to the pyridine (B92270) core has been shown to be a critical factor in determining affinity and selectivity. mdpi.com Specifically, a two-carbon linker often results in high σ₁ affinity. nih.gov

Cannabinoid (CB) Receptors: The cannabinoid receptors, CB₁ and CB₂, are another important class of targets. The introduction of fluorine into ligand structures has been a successful strategy for enhancing binding affinity for CB₂ receptors. nih.gov Pyridine derivatives have been developed as potent and selective CB₂ receptor agonists. nih.gov Research on related scaffolds demonstrates that modifications to the pyridine ring and associated substituents can yield compounds with sub-nanomolar binding affinity (Kᵢ < 1 nM) and excellent selectivity for CB₂ over CB₁ receptors. nih.gov

| Compound Analog | Target Receptor | Binding Affinity (Kᵢ) [nM] | Selectivity |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Analog 5) | hσ₁R | 1.45 | 270-fold over rσ₂R nih.gov |

| 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine (Analog 6) | σ₂ | Data not specified | 17-fold preference over σ₁ nih.gov |

| Imidazole-2-(3-fluoropropoxy)methyl derivative (Analog 15) | CB₂ | 0.29 | >10,000-fold over CB₁ nih.gov |

| 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide (Analog 3) | CB₂ | Potent Agonist | Selective over CB₁ nih.gov |

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Platforms

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology used in drug discovery for studying molecular interactions, including ligand-receptor binding. revvity.comnih.gov It is a specific application of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence of rare-earth lanthanides (like Europium or Terbium) as donors. nih.gov

In a typical HTRF protein-protein or ligand-receptor interaction assay, one binding partner is labeled with the donor fluorophore and the other with an acceptor (e.g., d2 or XL665). revvity.com When these two partners bind, the donor and acceptor are brought into close proximity, allowing energy transfer upon excitation of the donor. The acceptor then emits a specific, long-lived fluorescent signal. revvity.com This homogenous, "add-and-read" format eliminates the need for wash steps, making it highly suitable for high-throughput screening (HTS). revvity.comnih.gov HTRF assays are known for their sensitivity, low background, and signal stability, providing flexibility in experimental design and readout times. revvity.com This platform can be readily adapted to screen libraries of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine analogs to identify high-affinity binders for various targets.

Enzyme Inhibition Studies for Mechanistic Insights

Evaluating the interaction of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine analogs with various enzymes is essential to characterize their potential as therapeutic agents and to understand their mechanism of action.

Characterization of Reversible and Irreversible Inhibition Kinetics

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be released, allowing the enzyme to regain activity. nih.gov Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of function. nih.govhzdr.de

Kinetic studies are performed to determine the type and potency of inhibition. For reversible inhibitors, constants such as the Kᵢ (inhibition constant) are determined. nih.gov For irreversible inhibitors, the rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that produces half-maximal inactivation (Kᵢ) are key parameters. hzdr.de Studies on compounds like fluorobenzylcymserine have shown it to be a potent, mixed-type reversible inhibitor of human butyrylcholinesterase (BuChE), an enzyme relevant to Alzheimer's disease. nih.gov Conversely, certain N-benzyl pyridinium (B92312) bromides have been developed as irreversible inhibitors of the C1 component of guinea pig complement. nih.gov

| Compound/Analog Class | Target Enzyme | Inhibition Type | Potency (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Fluorobenzylcymserine | Butyrylcholinesterase (BuChE) | Reversible, Mixed-Type | IC₅₀ = 4.79 nM nih.gov |

| TAK-438 | H⁺,K⁺-ATPase | Reversible, K⁺-competitive | IC₅₀ = 0.019 µM nih.gov |

| Nε-acryloyllysine piperazides | Transglutaminase 2 | Irreversible | kᵢₙₐ꜀ₜ/Kᵢ up to 10,000 M⁻¹s⁻¹ hzdr.de |

| N-(6-chloro-2-fluorosulfonylbenzyl)-5,6-benzoquinolinium bromide | Complement C1 | Irreversible | 50% inhibition at 4 µM nih.gov |

Investigation of Mechanism-Based (Suicide) Inhibition Pathways

Mechanism-based inhibition, also known as suicide inhibition, is a specific type of irreversible inhibition where the enzyme itself converts a benign inhibitor substrate into a reactive species. This reactive intermediate then covalently binds to the enzyme, leading to its inactivation. This process is characterized by being time-dependent, concentration-dependent, and showing saturation kinetics.

The development of fluoroallylamine-based inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases, provides a clear example of this mechanism. nih.gov In these cases, the inhibitor is designed to be a substrate for the target enzyme. The enzyme's catalytic action on the inhibitor unmasks a reactive group, which then forms a covalent adduct with an active site residue, thereby inactivating the enzyme. nih.gov Investigating whether N-(2-Fluorobenzyl)pyridin-2-ylmethanamine analogs act as mechanism-based inhibitors would involve pre-incubation studies to assess time-dependent loss of enzyme activity and dialysis experiments to confirm the formation of a covalent enzyme-inhibitor complex.

Studies on Specific Enzyme Families (e.g., Cytochrome P450, Deubiquitinases)

The in vitro interaction of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine analogs has been a subject of investigation, particularly concerning their effects on enzyme families crucial to cellular processes and drug metabolism, such as deubiquitinases (DUBs) and cytochrome P450 (CYP450). Research in this area aims to elucidate the mechanism of action and potential therapeutic applications of this class of compounds.

Interaction with Deubiquitinases

Analogs of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine have been explored for their potential to inhibit deubiquitinases, a family of enzymes that play a critical role in the ubiquitin-proteasome system. Deregulation of DUBs has been linked to various diseases, including cancer, making them an attractive target for therapeutic intervention.

Notably, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with (2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine, have been identified as potent inhibitors of the deubiquitinase USP1/UAF1 complex. nih.govnih.gov This complex is a key regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy. nih.gov

High-throughput screening and subsequent medicinal chemistry optimization led to the discovery of compounds like ML323, which demonstrated nanomolar potency in inhibiting the USP1/UAF1 deubiquitinating activity. researchgate.net A strong correlation was observed between the half-maximal inhibitory concentration (IC50) values for USP1/UAF1 inhibition and the anti-proliferative activity in non-small cell lung cancer cells. nih.govnih.gov This suggests that the anticancer effects of these compounds are directly related to their ability to inhibit this specific deubiquitinase complex. nih.gov

The research into these analogs has established the "druggability" of the USP1/UAF1 deubiquitinase complex and highlights its potential as a molecular target for the development of new anticancer therapies. nih.gov

Table 1: USP1/UAF1 Inhibitory Potency of Selected N-benzyl-2-phenylpyrimidin-4-amine Analogs

| Compound | Description | IC50 (nM) for USP1/UAF1 Inhibition |

|---|

This table presents data for analogs of this compound.

Interaction with Cytochrome P450

The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Understanding the interactions of novel compounds with CYP450 enzymes is crucial for predicting potential drug-drug interactions. nih.govnih.gov

While direct studies on this compound are limited, research on compounds containing the 2-fluorobenzyl moiety provides insights into potential interactions. For instance, the biotransformation of the antiplatelet agent prasugrel (B1678051) involves metabolites that are structurally distinct but share the presence of a 2-fluorophenyl group. researchgate.net Studies on these metabolites have investigated their interactions with various CYP450 isoforms. researchgate.net

One of the major metabolites of prasugrel, R-95913, was examined for its ability to inhibit metabolism mediated by five key P450 enzymes. researchgate.net The results indicated that R-95913 inhibited CYP2C9, CYP2C19, CYP2D6, and CYP3A, with Ki values ranging from 7.2 µM to 82 µM. researchgate.net However, it did not show inhibition of CYP1A2. researchgate.net It is important to note that these inhibitory concentrations are significantly higher than the circulating concentrations of the metabolite observed in humans. researchgate.net

These findings suggest that compounds containing a 2-fluorobenzyl-like structure have the potential to interact with and inhibit certain CYP450 enzymes, a factor that would require careful consideration in the development of any therapeutic agent from this chemical class.

Table 2: Inhibitory Activity (Ki) of Prasugrel Metabolite R-95913 against Cytochrome P450 Isoforms

| CYP450 Isoform | Ki (µM) |

|---|---|

| CYP2C9 | 7.2 |

| CYP2C19 | >50 |

| CYP2D6 | 82 |

| CYP3A | 14 |

This table presents data for a compound containing a 2-fluorophenyl group, which is structurally related to the 2-fluorobenzyl moiety of this compound.

Structure Activity Relationship Sar Analysis and Ligand Design Principles for N 2 Fluorobenzyl Pyridin 2 Ylmethanamine Derivatives

Positional and Substituent Effects on the Fluorobenzyl Moiety

The fluorobenzyl moiety is a cornerstone of the molecule's interaction with biological targets. The position of the fluorine atom and the introduction of other substituents can dramatically alter electronic properties, lipophilicity, and metabolic stability, thereby modulating biological activity.

The placement of the fluorine atom on the benzyl (B1604629) ring (ortho, meta, or para) is a primary consideration. While the parent compound has a 2-fluoro (ortho) substitution, shifting it to the meta or para position can influence binding affinity and selectivity. For instance, in studies of related pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, a 4-fluoro (para) substitution on a phenyl group was found to be particularly effective for anti-mycobacterial activity. nih.gov This suggests that the electronic influence of the fluorine atom is highly sensitive to its position relative to the linker.

Beyond the fluorine atom, adding other substituents to the benzyl ring can further refine activity. The nature of these substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂)—is crucial. In studies of other heterocyclic compounds, the presence of electron-withdrawing groups has been shown to be favorable for certain anti-inflammatory activities. researchgate.net Conversely, the addition of bulky groups can sometimes lead to lower activity due to steric hindrance at the target's binding site. nih.gov

Table 1: Predicted Effects of Substitutions on the Fluorobenzyl Moiety

| Position | Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| 4 (para) | -F | Potential increase | Alters electrostatic potential, potentially improving target engagement. nih.gov |

| 3 (meta) | -Cl | Potential increase | Electron-withdrawing nature may enhance binding interactions. researchgate.net |

| 4 (para) | -OCH₃ | Variable | May increase or decrease activity depending on target pocket polarity. nih.gov |

| 3,4 (meta, para) | -diCl | Potential increase | Enhanced electron-withdrawing character can improve potency. |

Modifications of the Pyridine (B92270) Ring for Modulated Activity

The pyridine ring serves as a critical hydrogen bond acceptor and can engage in π-stacking interactions with biological targets. nih.gov Its modification offers a powerful strategy for modulating the activity, selectivity, and physicochemical properties of the derivatives. Pyridine is a common heterocycle in FDA-approved drugs due to its ability to improve aqueous solubility and metabolic stability compared to a simple benzene (B151609) ring. nih.gov

Introducing small alkyl groups, such as a methyl group, can enhance activity. For example, a novel ALK5 receptor inhibitor incorporated a 6-methylpyridin-2-yl group, which contributed to its potent inhibitory effects. nih.govresearchgate.net The position of such substituents is key; modifications at the 4- or 6-positions of the pyridine ring are common strategies to probe the topology of the target's binding pocket. Adding more complex or electron-withdrawing groups, like a trifluoromethyl (-CF₃) group, has also been used successfully in designing potent enzyme inhibitors. nih.gov

Furthermore, altering the position of the nitrogen atom within the ring (e.g., moving from a pyridine-2-yl to a pyridine-3-yl or pyridine-4-yl isomer) fundamentally changes the molecule's geometry and the vector of its hydrogen bonding capabilities, which can lead to significant shifts in target selectivity and potency. acs.org

Table 2: Predicted Effects of Pyridine Ring Modifications

| Modification | Example Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Add Alkyl Group | 6-Methyl | Potential increase | Enhances binding through favorable hydrophobic interactions. nih.govresearchgate.net |

| Add EWG | 6-CF₃ | Potential increase | Alters ring electronics and can improve binding affinity. nih.gov |

| Isomeric Change | Pyridin-3-ylmethyl | Altered selectivity/potency | Changes the directionality of the nitrogen lone pair for hydrogen bonding. acs.org |

Exploration of Linker Length and Branching on Biological Outcomes

The diamine linker (-CH₂-NH-CH₂-) connecting the aromatic moieties is not merely a spacer; its length, flexibility, and substitution pattern are critical determinants of biological activity. This linker orients the two ring systems in a specific conformation required for optimal binding to a biological target.

Elongating or shortening the alkyl chain can significantly impact binding affinity. Studies on other ligand series, such as N-substituted piperazines, have shown that elongating an alkyl tether can improve selectivity for the desired target by allowing the molecule to adopt a more favorable conformation within the binding site. nih.gov For instance, increasing the linker from a single methylene (B1212753) unit to two or three (-(CH₂)n-) could allow the fluorobenzyl and pyridine rings to access deeper or adjacent pockets in a receptor.

Introducing branching, for example by adding a methyl group to one of the methylene carbons, would create a chiral center and add steric bulk. This modification can restrict the conformational freedom of the linker, potentially locking the molecule into a more bioactive conformation and thus increasing potency.

Table 3: Predicted Effects of Linker Modifications

| Linker Modification | Example Structure | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Elongation | -(CH₂)₂-NH-CH₂- | Altered potency/selectivity | Allows deeper penetration into the binding pocket or different vector positioning. nih.gov |

| Shortening | -NH-CH₂- | Potential decrease | May cause steric clash between the aromatic rings, preventing optimal binding. |

Stereochemical Considerations in Ligand Potency and Selectivity

While the parent compound N-(2-Fluorobenzyl)pyridin-2-ylmethanamine is achiral, the introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. Stereochemistry plays a crucial role in molecular recognition, as biological targets like enzymes and receptors are themselves chiral.

A chiral center could be introduced by, for example, substituting one of the linker's methylene hydrogens with a methyl group. The resulting (R) and (S) enantiomers would orient the aromatic rings differently in three-dimensional space. One enantiomer may fit snugly into a binding pocket, while the other may be unable to bind effectively due to steric hindrance. This principle has been effectively used to engineer ligand selectivity. mdpi.com For instance, in the design of certain metal ion sensors based on pyridyl-containing ligands, incorporating a rigid ring structure with chiral centers was used to create an unfriendly binding environment for one ion (e.g., Cu²⁺) while enhancing affinity for another (e.g., Zn²⁺). mdpi.com This demonstrates that stereochemical control can be a powerful tool for improving both the potency and selectivity of a ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chemrevlett.com For derivatives of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthesis. nih.gov

The process involves calculating a set of molecular descriptors for a series of known derivatives and their corresponding biological activities. nih.gov These descriptors quantify various physicochemical properties of the molecules. A mathematical model is then generated that links the descriptors to the observed activity. nih.gov Statistically robust models can identify the key molecular features that drive activity. nih.gov For example, a QSAR study on pyridine derivatives might reveal that a high value for a descriptor related to a molecule's dipole moment and a low value for a steric hindrance descriptor are correlated with high antiproliferative activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR for Heterocyclic Amines

| Descriptor Type | Example Descriptor | Property Measured | Potential Relevance |

|---|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule | Relates to how well the ligand fits into the binding site. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water | Influences membrane permeability and hydrophobic interactions with the target. |

Principles of Ligand Design for Specific Biological Targets

The design of N-(2-Fluorobenzyl)pyridin-2-ylmethanamine derivatives for specific biological targets relies on integrating SAR data with knowledge of the target's structure and function. The scaffold, containing a hydrogen bond acceptor (pyridine N), a hydrogen bond donor (amine N-H), and two aromatic rings, is versatile and can be adapted for various targets.

One common design strategy is active substructure splicing . This involves combining the core scaffold with other known active fragments. For instance, if targeting a specific kinase, a known hinge-binding moiety could be appended to the pyridine or benzyl ring to enhance affinity and selectivity. This approach was used in the design of nicotinamide (B372718) derivatives, where nicotinic acid and thiophene (B33073) were spliced to create new fungicides. mdpi.com

Another principle is target-specific modification . If the target is an enzyme like a deubiquitinase or a protein like PD-L1, specific modifications can be made to exploit features of the binding site. nih.govnih.gov For example, if the binding site has a well-defined hydrophobic pocket, substituents on the fluorobenzyl ring can be optimized to fill that pocket. Similarly, if a key residue in the target is a glutamic acid, the pyridine ring could be modified to enhance electrostatic interactions. The design of pyrimidine (B1678525) derivatives as anticancer agents often involves such targeted substitutions to improve interactions with the intended protein. nih.gov

Advanced Research Directions and Applications in Chemical Biology Utilizing N 2 Fluorobenzyl Pyridin 2 Ylmethanamine Scaffold

Development of Chemical Probes for Cellular and Molecular Research

The development of chemical probes is essential for dissecting complex biological processes at the molecular level. nih.gov The N-(2-Fluorobenzyl)pyridin-2-ylmethanamine scaffold serves as a promising starting point for designing such probes, particularly fluorescent probes for cellular imaging. While this specific compound is not extensively documented as a probe, its core components, especially the aminopyridine structure, are known to be part of fluorescent molecules. mdpi.com

Researchers can modify the scaffold to incorporate fluorophores or environmentally sensitive dyes. For instance, the pyridine (B92270) ring can be functionalized to create push-pull systems, which are known to exhibit interesting photophysical properties suitable for bioimaging. mdpi.com The inherent characteristics of the pyridine scaffold, such as its ability to form hydrogen bonds and its relatively small size, make it suitable for creating probes that can penetrate cells with minimal disruption. mdpi.com

The general strategy involves attaching a reporter group (e.g., a fluorophore) to the scaffold while maintaining or tailoring its affinity for a specific biological target. The 2-fluorobenzyl group can be crucial in directing the probe to particular cellular compartments or protein pockets. For example, derivatives of the related 2,1,3-benzothiadiazole (B189464) scaffold have been successfully developed as fluorescent probes for imaging lipid droplets in cancer cells, highlighting a potential application area for appropriately modified N-(2-Fluorobenzyl)pyridin-2-ylmethanamine derivatives. nih.govresearchgate.net The development of such probes would enable real-time visualization of biological events and the study of disease-related targets. nih.gov

Exploration of the Scaffold for Novel Biological Modulator Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov The N-(2-Fluorobenzyl)pyridin-2-ylmethanamine core is therefore a valuable template for the discovery of novel biological modulators. Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to this scaffold can lead to potent and selective agents against various biological targets.

For example, derivatives of N-(pyridin-2-ylmethyl)amine have been investigated as:

Anticonvulsants: A series of 2-aryl-2-(pyridin-2-yl)acetamides, which share a core structural similarity, have shown broad-spectrum anticonvulsant activity. nih.gov SAR studies indicated that substitutions on the phenyl ring significantly impact efficacy.

Anticancer Agents: Pyridine-annulated purine (B94841) analogs, designed through scaffold-hopping, have shown significant anticancer activities. rsc.org Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov

Antimycobacterial Agents: Pyrazolo[1,5-a]pyrimidin-7-amines featuring an N-(pyridin-2-ylmethyl)amine moiety have been reported as potent inhibitors of Mycobacterium tuberculosis. mdpi.com

These examples underscore the potential of the N-(2-Fluorobenzyl)pyridin-2-ylmethanamine scaffold. The 2-fluoro substituent, in particular, can be exploited to enhance binding affinity and modulate pharmacokinetic properties. A systematic exploration of substitutions on both the pyridine and benzyl (B1604629) rings is a promising strategy for identifying novel modulators for a wide range of biological targets, from enzymes like kinases to protein-protein interactions. mdpi.commdpi.com

| Scaffold/Derivative Class | Target/Application | Key SAR Findings | Reference |

|---|---|---|---|

| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | Anti-mycobacterial (M. tuberculosis) | A 3-(4-fluoro)phenyl group combined with various 5-alkyl/aryl substituents and a 7-(2-pyridylmethylamine) moiety showed potent activity. | mdpi.com |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Anticonvulsant | Highest activity was observed with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amines | Anticancer (USP1/UAF1 Inhibition) | Medicinal chemistry optimization led to derivatives with nanomolar inhibitory potency against the USP1/UAF1 complex. | nih.gov |

| Arylpyridin-2-yl Guanidines | MSK1 Inhibition (Asthma Model) | The 6-phenylpyridin-2-yl guanidine (B92328) structure was identified as a hit, and rigidification into a benzimidazole (B57391) scaffold improved potency tenfold. | mdpi.com |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. nih.govrsc.org The N-(2-Fluorobenzyl)pyridin-2-ylmethanamine scaffold is well-suited for inclusion in HTS campaigns. Its synthetic tractability allows for the creation of large, diverse libraries of related compounds.

The process involves generating a collection of analogs by systematically varying the substituents on the pyridine and benzyl rings. This library can then be screened using a variety of HTS platforms. enamine.net Depending on the target, these can include:

Biochemical assays: To measure the inhibition or activation of purified enzymes (e.g., kinases, proteases).

Cell-based assays: To assess effects on cellular pathways, signaling, or viability in a more physiologically relevant context. nih.gov

Biophysical techniques: Such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to directly measure binding to a target protein. enamine.net

The "on-the-fly" synthesis and screening of compound libraries in miniaturized formats represents an emerging paradigm that could accelerate the discovery process for scaffolds like N-(2-Fluorobenzyl)pyridin-2-ylmethanamine. rsc.org The identification of initial "hits" from HTS provides starting points for more focused medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. nih.gov

Emerging Synthetic Strategies for Scaffold Diversification

The ability to efficiently synthesize a wide array of analogs is critical for exploring the full potential of the N-(2-Fluorobenzyl)pyridin-2-ylmethanamine scaffold. Recent advances in synthetic organic chemistry offer powerful tools for the diversification of pyridine-containing molecules. nih.govnih.gov

Key strategies applicable to this scaffold include:

Late-Stage C-H Functionalization: This atom-economical approach allows for the direct modification of C-H bonds on the pyridine or benzyl rings, enabling the introduction of new functional groups without lengthy de novo synthesis. researchgate.net This is particularly valuable for rapidly generating analogs of a complex lead compound.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are robust methods for creating new carbon-carbon and carbon-heteroatom bonds. These can be used to attach a wide variety of substituents to halogenated precursors of the scaffold.